7-Benzyl-1-(4-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
7-Benzyl-1-(4-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one: is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, a methoxypropyl group, and a methyl group attached to a dihydropyrimido[1,2-a][1,3,5]triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1-(4-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimido[1,2-a][1,3,5]triazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted guanidine and a suitable aldehyde or ketone can form the core structure.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Methoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions.
Addition of the Methoxypropyl Group: The methoxypropyl group can be introduced using alkylation reactions with methoxypropyl halides.
Methylation: The final methyl group can be added using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimido[1,2-a][1,3,5]triazinone core, converting it to an alcohol.
Substitution: The benzyl and methoxyphenyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, methoxypropyl halides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration
Properties
Molecular Formula |
C25H30N4O3 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
7-benzyl-1-(4-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C25H30N4O3/c1-19-23(16-20-8-5-4-6-9-20)24(30)29-18-27(14-7-15-31-2)17-28(25(29)26-19)21-10-12-22(32-3)13-11-21/h4-6,8-13H,7,14-18H2,1-3H3 |
InChI Key |
YURKHMRDGQPXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=C(C=C3)OC)CCCOC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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